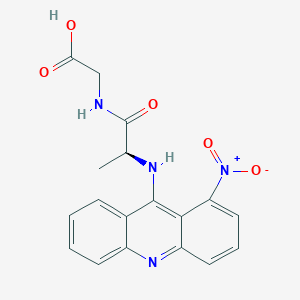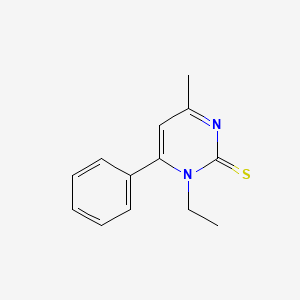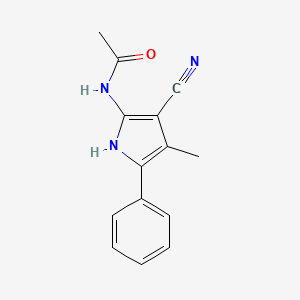![molecular formula C15H11BrClNS B12910499 5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole CAS No. 336186-27-7](/img/structure/B12910499.png)
5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the indole ring.
Thioether Formation: The brominated intermediate is then reacted with 4-chlorothiophenol in the presence of a base such as potassium carbonate (K2CO3) to form the thioether linkage at the 3-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones, and reduced back to the thioether.
Coupling Reactions: The indole ring can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Sulfoxides and Sulfones: Oxidation of the thioether group.
Coupled Products: Products from Suzuki-Miyaura or Heck coupling reactions.
Aplicaciones Científicas De Investigación
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a pharmacophore.
Material Science: It is explored for its electronic properties and potential use in organic electronics and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thioether group can also play a role in binding to biological targets, influencing the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-3-chloro-2-((4-chlorophenyl)thio)pyridine
- 5-Bromo-3-((4-chlorophenyl)thio)-1H-indole
Uniqueness
5-Bromo-3-((4-chlorophenyl)thio)-2-methyl-1H-indole is unique due to the presence of both the bromine and thioether groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the 2-position of the indole ring further differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Propiedades
Número CAS |
336186-27-7 |
|---|---|
Fórmula molecular |
C15H11BrClNS |
Peso molecular |
352.7 g/mol |
Nombre IUPAC |
5-bromo-3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole |
InChI |
InChI=1S/C15H11BrClNS/c1-9-15(19-12-5-3-11(17)4-6-12)13-8-10(16)2-7-14(13)18-9/h2-8,18H,1H3 |
Clave InChI |
YTGBMNPGEOUCTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)Br)SC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-(4-Butoxyphenyl)-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B12910426.png)

![7-Methyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12910437.png)

![N-[(4-Chlorophenyl)methyl]-N-(cyclopropylmethyl)pyrrolidin-3-amine](/img/structure/B12910460.png)








